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Compound of Interest

Compound Name: Lavendustin C6

Cat. No.: B1674588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lavendustin C is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) associated

tyrosine kinase.[1] This document provides a comprehensive technical overview of Lavendustin

C, its mechanism of action, and its effects on EGFR signaling pathways. It is intended to serve

as a resource for researchers and professionals involved in kinase inhibitor studies and drug

development. Lavendustin C, a derivative of a Streptomyces griseolavendus extract, has been

instrumental in elucidating the roles of tyrosine kinases in cellular signaling.[1]

Chemical and Physical Properties
Lavendustin C, also known as HDBA or NSC 666251, is a small molecule with the following

chemical properties.[1][2]
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Property Value Reference

Formal Name

5-[[(2,5-

dihydroxyphenyl)methyl]amino]

-2-hydroxy-benzoic acid

[1]

Molecular Formula C₁₄H₁₃NO₅ [1][3][4]

Molecular Weight 275.3 g/mol [1][4]

CAS Number 125697-93-0 [1][4]

Purity ≥98% [1][4]

Solubility
DMF: 30 mg/ml, DMSO: 30

mg/ml
[1]

SMILES
Oc1ccc(O)c(CNc2ccc(O)c(c2)

C(=O)O)c1
[1]

InChI Key
LULATDWLDJOKCX-

UHFFFAOYSA-N
[3]

Mechanism of Action: Inhibition of EGFR
EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell

growth, proliferation, and differentiation.[5] Upon binding of its ligand, such as Epidermal

Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific

tyrosine residues within its intracellular domain.[5] This phosphorylation event creates docking

sites for various signaling proteins containing SH2 or PTB domains, thereby initiating

downstream signaling cascades.[5]

Lavendustin C acts as a potent inhibitor of the EGFR-associated tyrosine kinase.[1][2] It

functions as a slow and tight binding inhibitor.[6] The inhibition mechanism involves a two-step

process: an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slow

isomerization to a more tightly bound complex (EI*).[6] Kinetic studies have shown that

Lavendustin A, a closely related analog, exhibits a mixed-type inhibition with respect to both

ATP and the peptide substrate, significantly affecting their binding affinities.[6] This suggests

that Lavendustin C likely binds to the kinase domain, interfering with the transfer of phosphate

from ATP to the tyrosine residues of the substrate.
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Figure 1. Mechanism of EGFR inhibition by Lavendustin C.

Quantitative Data: Inhibitory Activity
Lavendustin C exhibits potent inhibitory activity against EGFR. Its selectivity has also been

assessed against other kinases.

Kinase Target IC₅₀ (µM) Reference

EGFR 0.012 [1][2]

pp60c-src(+) kinase 0.5 [1]

Ca²⁺ calmodulin-dependent

kinase II (CaMK II)
0.2 [1][7]

Downstream Signaling Pathways Affected
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Inhibition of EGFR by Lavendustin C disrupts major downstream signaling cascades that are

critical for cell proliferation and survival.

MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK)

pathway is a key downstream effector of EGFR.[8] Upon EGFR activation, adaptor proteins like

Grb2 and Shc recruit SOS, which in turn activates Ras.[8] This initiates a kinase cascade

involving Raf, MEK, and finally ERK.[8][9] Activated ERK translocates to the nucleus to

regulate transcription factors involved in cell proliferation.[10] By inhibiting EGFR

phosphorylation, Lavendustin C effectively blocks the activation of this pathway.

PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route

downstream of EGFR. Activated EGFR recruits and activates PI3K, which then phosphorylates

phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate

(PIP3).[11] PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to

its activation.[11] Activated Akt plays a central role in promoting cell survival and inhibiting

apoptosis.[12] Lavendustin C-mediated inhibition of EGFR prevents the initiation of this pro-

survival signaling cascade.
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Figure 2. Downstream signaling pathways inhibited by Lavendustin C.
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Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

inhibitory effects of Lavendustin C on EGFR signaling.

Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the IC₅₀ value of Lavendustin C against

EGFR kinase using a fluorescence-based assay.[13]

Materials:

Recombinant human EGFR kinase

Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

Lavendustin C

ATP

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Plate reader capable of fluorescence detection

Procedure:

Prepare a serial dilution of Lavendustin C in DMSO, and then dilute further in the kinase

assay buffer.

In a 384-well plate, add the diluted Lavendustin C or DMSO (for control).

Add the EGFR kinase to each well and incubate for a predetermined time (e.g., 10-15

minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection reagent

according to the manufacturer's instructions.

Subtract the background fluorescence (no kinase control) from all readings.

Plot the percentage of kinase inhibition against the logarithm of Lavendustin C concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[13]
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Figure 3. Workflow for a kinase inhibition (IC₅₀) assay.

Western Blot Analysis of EGFR Phosphorylation
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This protocol describes how to assess the effect of Lavendustin C on EGFR phosphorylation in

cultured cells.[14][15][16]

Materials:

Cell line expressing EGFR (e.g., A431 cells)

Cell culture medium and supplements

Lavendustin C

EGF

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-β-actin

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Plate cells and grow to 70-80% confluency.

Starve the cells in serum-free medium for 12-24 hours.

Pre-treat the cells with various concentrations of Lavendustin C for a specified time (e.g., 1-2

hours).
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Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature the protein samples by boiling in SDS-PAGE sample buffer.[15]

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at

4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to

normalize the data.

Cell Viability (MTT) Assay
This protocol is for determining the effect of Lavendustin C on the viability of cancer cells.[17]

[18][19][20][21]

Materials:

Cancer cell line (e.g., A549)

Cell culture medium and supplements

Lavendustin C
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

Treat the cells with a range of concentrations of Lavendustin C and incubate for a desired

period (e.g., 24, 48, or 72 hours).

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[18]

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.[17]

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion
Lavendustin C is a valuable tool for studying EGFR signaling due to its potent inhibitory activity.

This guide has provided a detailed overview of its properties, mechanism of action, and

relevant experimental protocols. The quantitative data and pathway diagrams offer a clear

understanding of its effects on cellular processes. Researchers can utilize this information to

design and execute experiments aimed at further exploring the role of EGFR in health and

disease, as well as for the development of novel therapeutic agents. It is important to consider
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the off-target effects of Lavendustin C, particularly on other kinases like Src and CaMKII, when

interpreting experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

2. Lavendustin C | CAS 125697-93-0 | Sun-shinechem [sun-shinechem.com]

3. GSRS [gsrs.ncats.nih.gov]

4. scbt.com [scbt.com]

5. bocsci.com [bocsci.com]

6. Kinetic analysis of the inhibition of the epidermal growth factor receptor tyrosine kinase by
Lavendustin-A and its analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

7. medchemexpress.com [medchemexpress.com]

8. mdpi.com [mdpi.com]

9. researchgate.net [researchgate.net]

10. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]

11. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC
[pmc.ncbi.nlm.nih.gov]

12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An
Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

13. assayquant.com [assayquant.com]

14. pubcompare.ai [pubcompare.ai]

15. Western blot for phosphorylated proteins | Abcam [abcam.com]

16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC
[pmc.ncbi.nlm.nih.gov]

17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1674588?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/10010329/lavendustin-c
https://www.sun-shinechem.com/Details/Lavendustin_C/3547/125697-93-0.html
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/25919803-9e3e-499a-9cd1-163ee36031cc
https://www.scbt.com/p/lavendustin-c-125697-93-0
https://www.bocsci.com/resources/egfr-inhibitors-and-egfr-signaling-pathway.html
https://pubmed.ncbi.nlm.nih.gov/1939153/
https://pubmed.ncbi.nlm.nih.gov/1939153/
https://www.medchemexpress.com/lavendustin-c.html?locale=ja-JP
https://www.mdpi.com/2072-6694/13/11/2748
https://www.researchgate.net/figure/The-major-downstream-targets-of-ERK1-2-in-the-MAPK-pathway-ERK-regulates-both-cytosolic_fig1_323220502
https://pmc.ncbi.nlm.nih.gov/articles/PMC10754290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7515865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7515865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8394096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8394096/
https://www.assayquant.com/hubfs/Website/Content%20%2B%20Resources/Product%20Lists%20%2B%20Dev%20Guides/Performing%20a%20PhosphoSens-Kinetic%20Kinase%20Assay%20and%20IC50%20Determination.pdf
https://www.pubcompare.ai/protocol/jcxhr4sBwGXEOgesV8o-/
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://pmc.ncbi.nlm.nih.gov/articles/PMC6753061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6753061/
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. merckmillipore.com [merckmillipore.com]

19. MTT assay protocol | Abcam [abcam.com]

20. broadpharm.com [broadpharm.com]

21. researchhub.com [researchhub.com]

To cite this document: BenchChem. [Lavendustin C: A Technical Guide to its Inhibition of
EGFR Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674588#lavendustin-c-inhibition-of-egfr-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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